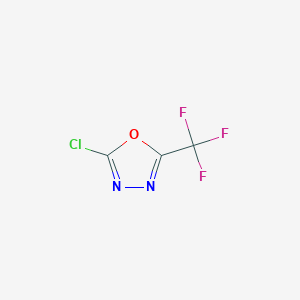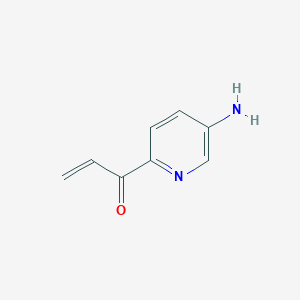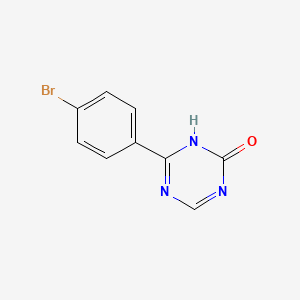![molecular formula C11H14N4O2 B13148603 1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro- CAS No. 61851-93-2](/img/structure/B13148603.png)
1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazinane-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate triazinane derivatives under controlled conditions. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with triazinane derivatives in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the condensation of these reactants using sodium hydroxide solution in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinane derivatives.
Scientific Research Applications
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with metal ions and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Exhibits nonlinear optical properties.
Uniqueness
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione stands out due to its unique triazinane core structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
61851-93-2 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)8-5-3-7(4-6-8)9-12-10(16)14-11(17)13-9/h3-6,9H,1-2H3,(H3,12,13,14,16,17) |
InChI Key |
FNEOAVURACWUFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



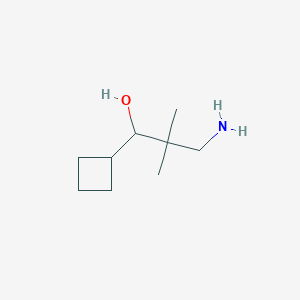
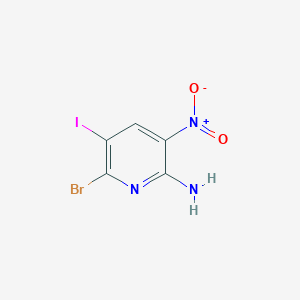
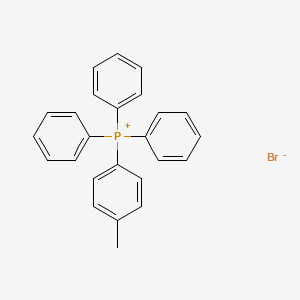
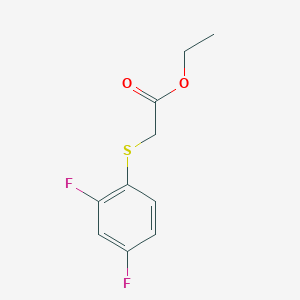
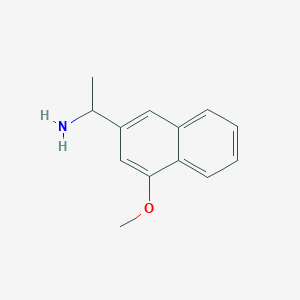
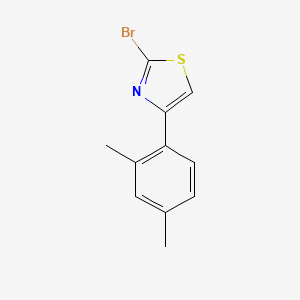
![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)

